6-Methyl-2-aminopyridine palladium dichloride
Overview
Description
6-Methyl-2-aminopyridine palladium dichloride is a coordination complex with the molecular formula C6H8Cl2N2Pd. This compound is known for its versatility and has been widely used in various fields of research and industry. It is a palladium-based complex where the palladium metal is coordinated with 6-methyl-2-aminopyridine and two chloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-aminopyridine palladium dichloride typically involves the reaction of palladium chloride with 6-methyl-2-aminopyridine in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the palladium center. The general reaction can be represented as:
PdCl2+2C6H8N2→Pd(C6H8N2)2Cl2
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as ethanol or methanol are commonly used, and the reaction mixture is often stirred for several hours to ensure complete reaction.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-aminopyridine palladium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium complexes.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of an excess of the substituting ligand under reflux conditions.
Major Products Formed
Oxidation: Higher oxidation state palladium complexes.
Reduction: Lower oxidation state palladium complexes.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
6-Methyl-2-aminopyridine palladium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-aminopyridine palladium dichloride involves the coordination of the palladium center with various substrates, facilitating their transformation through catalytic cycles. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are common in palladium-catalyzed reactions . The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
Palladium acetate: Another palladium-based catalyst used in similar reactions.
Palladium chloride: A simpler palladium complex used in various catalytic processes.
Bis(triphenylphosphine)palladium dichloride: A palladium complex with phosphine ligands used in cross-coupling reactions.
Uniqueness
6-Methyl-2-aminopyridine palladium dichloride is unique due to the presence of the 6-methyl-2-aminopyridine ligand, which can influence the electronic properties and reactivity of the palladium center. This can lead to different catalytic activities and selectivities compared to other palladium complexes.
Properties
IUPAC Name |
6-methylpyridin-2-amine;palladium(2+);dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.2ClH.Pd/c1-5-3-2-4-6(7)8-5;;;/h2-4H,1H3,(H2,7,8);2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGULGVYOKLPTR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N.[Cl-].[Cl-].[Pd+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007881 | |
Record name | Palladium(2+) chloride--6-methylpyridin-2-amine (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401007881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87936-24-1 | |
Record name | 6-Methyl-2-aminopyridine palladium dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087936241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palladium(2+) chloride--6-methylpyridin-2-amine (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401007881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.